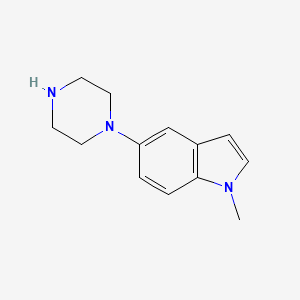
1-Methyl-5-(piperazin-1-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(piperazin-1-yl)-1H-indole is a compound that features an indole ring fused with a piperazine moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities. The indole ring system is prevalent in many alkaloids and synthetic drugs, making it a crucial structure in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(piperazin-1-yl)-1H-indole typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to form the indole product. This reaction is carried out at ambient temperature and then heated to 190°C for 4.5 hours
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5-(piperazin-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the indole ring or the piperazine moiety.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-5-(piperazin-1-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(piperazin-1-yl)-1H-indole involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial in its biological effects, such as antiviral and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
1-Methyl-5-(piperazin-1-yl)-1H-indole is unique due to its combination of the indole ring with a piperazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other indole derivatives, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-methyl-5-piperazin-1-ylindole |
InChI |
InChI=1S/C13H17N3/c1-15-7-4-11-10-12(2-3-13(11)15)16-8-5-14-6-9-16/h2-4,7,10,14H,5-6,8-9H2,1H3 |
Clave InChI |
MUSJJQYZCJVXHB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=CC(=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















